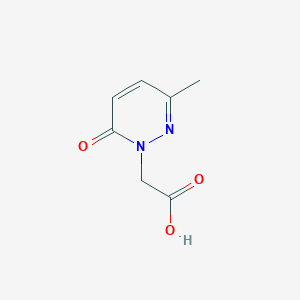

(3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid

説明

(3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid is a pyridazinone derivative characterized by a pyridazine ring substituted with a methyl group at position 3, a ketone at position 6, and an acetic acid moiety at position 1.

Synthesis: The compound is synthesized through multi-step reactions. A typical route involves alkylation of pyridazinone intermediates with bromoacetic acid derivatives under basic conditions, followed by hydrolysis to yield the free acetic acid group. For example, [5-(3-Methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetic acid (a close analog) was prepared via reaction of a pyridazinone precursor with bromoacetic acid ethyl ester, followed by saponification with NaOH .

特性

IUPAC Name |

2-(3-methyl-6-oxopyridazin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-5-2-3-6(10)9(8-5)4-7(11)12/h2-3H,4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOXMAGVIUSQDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390180 | |

| Record name | (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412018-60-1 | |

| Record name | 3-Methyl-6-oxo-1(6H)-pyridazineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=412018-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Methyl-6-oxopyridazin-1(6H)-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Alkylation of 3-Methylpyridazine-6-one with Chloroacetic Acid Derivatives

One common preparation method involves the reaction of 3-methylpyridazine-6-one with chloroacetic acid or its esters under basic conditions to form the acetic acid-substituted pyridazinone.

-

- A suspension of 3-methylpyridazine-6-one and chloroacetic acid (or ethyl chloroacetate) is stirred in a polar solvent such as ethanol or dimethylformamide.

- A base such as sodium hydroxide or potassium carbonate is added to deprotonate the pyridazinone nitrogen, increasing its nucleophilicity.

- The mixture is heated moderately (e.g., 50–80 °C) for several hours to promote nucleophilic substitution.

- After completion, the reaction mixture is acidified to precipitate the product.

- The crude product is filtered and purified by recrystallization from ethanol or methanol.

$$

\text{3-Methylpyridazine-6-one} + \text{ClCH}_2\text{COOH} \xrightarrow[\text{Base}]{\text{Heat}} (3\text{-Methyl-6-oxo-6H-pyridazin-1-yl})\text{-acetic acid}

$$

- Notes:

- Using ethyl chloroacetate followed by saponification can improve yields and facilitate purification.

- Reaction conditions such as temperature and base concentration critically affect the selectivity and yield.

Hydrolysis of Ester Intermediates

If ethyl or methyl esters of this compound are formed initially, hydrolysis is necessary to obtain the free acid.

-

- The ester intermediate is dissolved in ethanol or a mixed solvent system.

- A strong base such as 6 N sodium hydroxide is added.

- The mixture is refluxed or stirred at elevated temperature (e.g., 80–100 °C) for several hours.

- After completion, the reaction mixture is concentrated under reduced pressure.

- Acidification with hydrochloric acid precipitates the free acid.

- The product is isolated by filtration and recrystallized.

-

- Ethyl 2-(3-methyl-6-oxo-6H-pyridazin-1-yl)acetate hydrolyzed with 6 N NaOH in ethanol at 80 °C for 4 hours yields the acid after acidification and recrystallization.

Purification and Crystallization

- Recrystallization from ethanol or methanol is the preferred method for purification.

- Slow evaporation at room temperature yields single crystals suitable for structural analysis.

- The choice of solvent affects the polymorphic form obtained, which can influence physical properties.

Comparative Data Table of Preparation Conditions

| Step | Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation | 3-Methylpyridazine-6-one + ClCH2COOH + Base | 50–80 | 4–6 hours | 70–85 | Base: NaOH or K2CO3; solvent: EtOH or DMF |

| Hydrolysis (Saponification) | Ester intermediate + 6 N NaOH in EtOH | 80–100 | 3–4 hours | 85–90 | Followed by acidification with HCl |

| Recrystallization | Ethanol or Methanol | Room temp | Slow evaporation | - | Produces single crystals |

Research Findings and Analytical Data

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, showing characteristic signals for the methyl group at position 3 and the methylene group adjacent to the nitrogen.

- Infrared (IR) spectroscopy shows strong absorption bands for the carbonyl group (C=O) around 1660–1700 cm⁻¹ and the carboxylic acid group (-COOH).

- Elemental analysis matches the expected composition for C8H10N2O3.

- Polymorphism studies indicate the compound can crystallize in different forms depending on the solvent used for recrystallization, which may affect solubility and stability.

化学反応の分析

Types of Reactions

(3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

(3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid is a pyridazine derivative with the molecular formula C8H10N2O3, primarily used in scientific research with applications spanning chemistry, biology, and medicine.

Scientific Research Applications

This compound has applications in various scientific fields:

- Chemistry It serves as a building block in synthesizing complex organic molecules.

- Biology It is studied for its potential biological activity and interactions with enzymes and proteins.

- Medicine It is investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

- Industry It is used in developing new materials and chemical processes.

Pyridazinylacetic Acid Derivatives as Monoamine Oxidase-A Inhibitors

A series of new pyridazinylacetic acid derivatives were synthesized and investigated for their ability to inhibit the activity of the A and B isoforms of monoamine oxidase (MAO). All compounds were found to be more selective to the MAO-A isoform, with compound 5d having the highest selectivity index (SI) values . Computational study performed with a docking technique indicated the potential of these compounds in pyridazine-based MAO-A inhibitors and showed that compound 5d bound to the MAO-A active site with a position and orientation that were superior to those of 2a and 3a .

Pyridazin-3(2H)-ones as FPR Agonists

Pyridazin-3(2H)-one derivatives bearing an arylacetamide chain at position 2 was synthesized and tested for FPR agonist activity. The pyridazin-3(2H)-one ring was confirmed to be an appropriate scaffold to support FPR agonist activity, and its modification at the 4 and 6 positions led to the identification of additional active agonists, which induced intracellular flux in HL-60 cells transfected with either FPR1, FPR2, or FPR3 . Seven formyl peptide receptor 1 (FPR1)-specific and several mixed FPR1/FPR2 dual agonists were identified with low micromolar values. Furthermore, these agonists also activated human neutrophils, inducing intracellular flux and chemotaxis. Finally, molecular docking studies indicated that the most potent pyridazin-3(2H)-one derivatives .

Adenosine A1 Receptor Antagonists

A novel series of 3-(2-substituted-3-oxo-2,3-dihydropyridazin-6-yl)-2-phenylpyrazolo[1,5-a]pyridines were synthesized and evaluated for their in vitro adenosine A1 and A2A receptor binding activities, and in vitro metabolism by rat liver in order to search for orally active compounds . Most of the test compounds were potent adenosine A1 receptor antagonists with high A1 selectivity and the A1 affinity and A1 selectivity of carbonyl derivatives was particularly high .

Other potential applications

作用機序

The mechanism of action of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

類似化合物との比較

Structural Features :

- Methyl group at position 3 : Improves lipophilicity and metabolic stability.

- Acetic acid side chain : Introduces acidity (pKa ~3–4), affecting solubility and bioavailability.

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Structural and Functional Differences

Substituent Effects on Bioactivity :

- The 3-methoxybenzyl group in compound 13° enhances binding to FPRs due to increased hydrophobic interactions, as evidenced by agonist activity in cellular assays .

- Ester derivatives (e.g., 14t) exhibit reduced aqueous solubility compared to the free acid but improved membrane permeability, making them prodrug candidates .

Positional Isomerism :

- Compound 13b (4-methoxybenzyl) shows similar melting points to 13° (3-methoxybenzyl) but distinct $^1$H NMR shifts (e.g., δ 3.81 vs. 3.84 for OCH3), indicating subtle electronic differences .

Acidic vs. Esterified Side Chains :

Spectral and Analytical Data

- IR Spectroscopy : All compounds show strong C=O stretches (1644–1745 cm⁻¹), with esters (e.g., 14t) displaying higher-frequency peaks due to electron-withdrawing effects .

- MS Data : High-resolution mass spectra confirm molecular integrity, with [M + H]⁺ peaks aligning with theoretical values (e.g., 443.06 for 14t) .

生物活性

(3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid is a compound of interest due to its potential biological activities, particularly in relation to its interactions with formyl peptide receptors (FPRs) and other cellular mechanisms. This article reviews the existing literature on the biological activity of this compound, including its synthesis, receptor interactions, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. Variations in substituents at different positions on the pyridazine ring can influence biological activity. For instance, modifications at the C-4 and C-6 positions have been shown to affect the efficacy of the compound as an FPR agonist .

Interaction with Formyl Peptide Receptors

Formyl peptide receptors (FPRs) are G protein-coupled receptors that play crucial roles in immune response and inflammation. The compound has been evaluated for its ability to act as an agonist for FPRs, particularly FPR1 and FPRL1.

Key findings include:

- Chemotaxis Induction : this compound has been shown to induce chemotaxis in human neutrophils, with effective concentrations (EC50) reported in the low micromolar range .

- Calcium Mobilization : The compound activates intracellular calcium mobilization in HL-60 cells transfected with FPRs, demonstrating its role as a potent agonist .

Cytotoxicity and Cell Viability

Studies have assessed the cytotoxic effects of this compound on various cell lines. The results indicate varying levels of cytotoxicity depending on concentration and exposure time.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 100 | 65 |

| 200 | 45 |

| 400 | 30 |

These findings suggest that while the compound exhibits biological activity, it may also induce cytotoxic effects at higher concentrations .

Study on Neutrophil Activation

A study focused on the activation of neutrophils by this compound demonstrated that treatment led to significant increases in reactive oxygen species production and degranulation markers. This suggests a potential role in enhancing immune responses during infections or inflammatory conditions .

Therapeutic Implications

The compound's ability to modulate immune cell activity positions it as a candidate for therapeutic applications in conditions characterized by inflammation, such as rheumatoid arthritis or chronic obstructive pulmonary disease (COPD). Further research is needed to explore its full therapeutic potential and safety profile.

Q & A

Q. How to design a proteomics study to identify protein targets of this compound?

- Methodological Answer :

- 2D-PAGE : Compare protein expression in treated vs. control cells (pH 4–7 IPG strips, Coomassie staining) .

- TMT labeling : Perform multiplexed quantitative proteomics (LC-MS/MS) to detect differentially expressed proteins (e.g., mTOR pathway components) .

- Pull-down assays : Immobilize the compound on sepharose beads, incubate with cell lysates, and identify bound proteins via MS .

Q. What in vivo models are appropriate for evaluating anti-cancer efficacy?

- Methodological Answer :

- Xenograft models : Implant prostate cancer cells (PC-3 or LNCaP) subcutaneously in nude mice; administer compound intraperitoneally (10–50 mg/kg/day) .

- Pharmacodynamic markers : Measure tumor mTOR activity (p-S6K) via immunohistochemistry .

- Toxicity profiling : Monitor body weight, liver enzymes (ALT/AST), and renal function (BUN/creatinine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。